![molecular formula C18H14ClF3N4 B2872091 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 337919-61-6](/img/structure/B2872091.png)
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block . The chloride can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .科学的研究の応用
5−[3−chloro−5−(trifluoromethyl)−2−pyridinyl]−2−phenyl−4,5,6,7−tetrahydro−2H−pyrazolo[4,3−c]pyridine5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine5−[3−chloro−5−(trifluoromethyl)−2−pyridinyl]−2−phenyl−4,5,6,7−tetrahydro−2H−pyrazolo[4,3−c]pyridine
, exhibits a range of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of its applications across different fields:Agrochemical Industry
Trifluoromethylpyridines, such as the compound , play a significant role in the development of agrochemicals. They are used as key structural motifs in active ingredients for crop protection. The introduction of the trifluoromethyl group has been pivotal in creating more effective pesticides, with over 20 new agrochemicals containing this moiety acquiring ISO common names .
Pharmaceutical Development
Several pharmaceutical products contain trifluoromethylpyridine derivatives. These compounds have been incorporated into FDA-approved drugs, showcasing their importance in medicinal chemistry. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to their biological activities .
Veterinary Medicine
In addition to human pharmaceuticals, trifluoromethylpyridine derivatives are also utilized in veterinary medicine. Their efficacy in treating various conditions in animals has led to the approval of veterinary products containing this group .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis reactions. Its high reactivity makes it suitable for use as a catalyst, reagent, or intermediate in various chemical transformations, which is essential for synthesizing complex molecules .
Chemical Properties Research
Research into the chemical properties of trifluoromethyl-containing compounds, including their vapor-phase reactions and cyclocondensation reactions, is another application. These studies are crucial for understanding and improving the synthesis processes of these compounds .
Functional Materials Development
The unique properties of trifluoromethylpyridines are exploited in the development of functional materials. These materials find applications in diverse fields such as electronics, catalysis, and more, where the specific characteristics of fluorine-containing compounds are advantageous .
Advanced Chemical Intermediates
This compound is also used as an advanced chemical intermediate. Its role in the synthesis of more complex chemical entities is invaluable, particularly in the pharmaceutical industry where precision and reactivity are paramount .
Novel Applications Discovery
Ongoing research is expected to uncover novel applications for trifluoromethylpyridine derivatives. The exploration of new uses in various industries is driven by the continuous advancement in organic chemistry and the discovery of new reactions involving these compounds .
Safety And Hazards
While specific safety and hazard information for “5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine” was not found in the retrieved papers, general safety measures for handling TFMP derivatives include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
将来の方向性
特性
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4/c19-15-8-13(18(20,21)22)9-23-17(15)25-7-6-16-12(10-25)11-26(24-16)14-4-2-1-3-5-14/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYCFODJJQRQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)
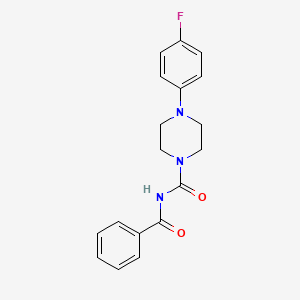
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)
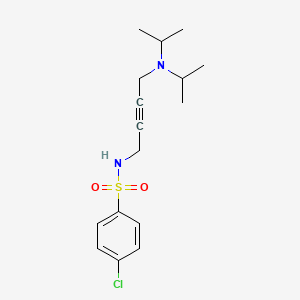
![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)
![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
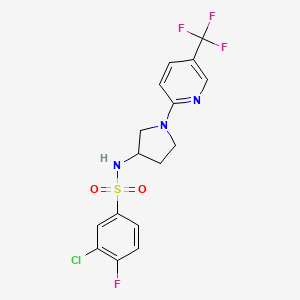
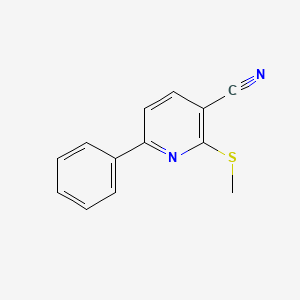
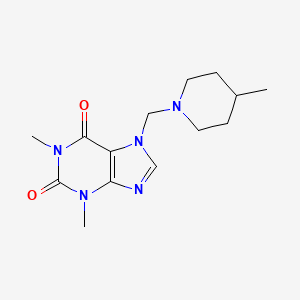
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)